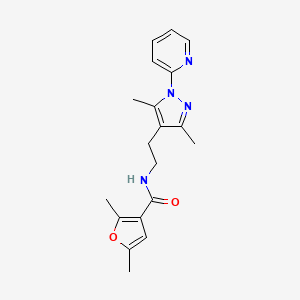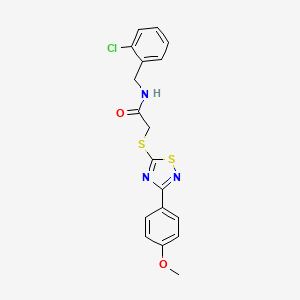![molecular formula C26H28N6O2S B2484952 N-(3-acetamidophenyl)-2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105204-14-5](/img/structure/B2484952.png)
N-(3-acetamidophenyl)-2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(3-acetamidophenyl)-2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide" is a chemical compound of interest due to its molecular framework which involves acetamide, pyrazolo, and pyridazin groups. While there are no direct studies on this exact molecule, related derivatives have been explored for various biological and chemical properties.
Synthesis Analysis
Compounds similar to "N-(3-acetamidophenyl)-2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide" have been synthesized by reacting substituted pyrazoles with various acetamides. The synthesis involves multiple steps, including cyclization and alkylation reactions, to introduce the pyrazolo and pyridazin groups (Sunder & Maleraju, 2013; Arafat et al., 2022).
Molecular Structure Analysis
Structural analysis of related compounds shows different molecular conformations and crystal packing, influenced by substitutions at the phenyl and pyrazol groups. Hydrogen bonding plays a crucial role in determining the structural arrangement in the solid state (Narayana et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of acetamide derivatives involves modifications of the acetamido group and interactions with various reagents leading to the synthesis of novel compounds with potential biological activities. These reactions include cyclizations, substitutions, and the formation of new heterocyclic structures (Bedi et al., 1978; Salian et al., 2017).
Physical Properties Analysis
While specific data on "N-(3-acetamidophenyl)-2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide" is not available, related acetamide compounds demonstrate varying physical properties based on their structural configurations, molecular interactions, and crystalline forms (Narayana et al., 2016).
Chemical Properties Analysis
Acetamide derivatives exhibit a range of chemical properties, including acidity and basicity, depending on the substituents attached to the core structure. These properties influence their chemical reactivity and potential biological activities (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Antimicrobial Agents Synthesis : Research has shown that derivatives of the chemical structure, involving pyrazole and pyridazine rings, can be synthesized for potential use as antimicrobial agents. These compounds have been characterized using various spectral studies and evaluated for their antimicrobial properties (Bondock et al., 2008).
Heterocyclic Synthesis Applications
- Isoxazoline and Isoxazole Derivatives : Studies have indicated that compounds with a similar structure, specifically pyrazolo[3,4-d]pyrimidine derivatives, can be used to synthesize isoxazolines and isoxazoles. These compounds are formed through cycloaddition reactions and have potential applications in various chemical syntheses (Rahmouni et al., 2014).
Biochemical Research and Synthesis
- Alachlor and Metazachlor Herbicides : Chemicals structurally related to the query compound have been used in the development of selective herbicides like alachlor and metazachlor. These are used in agriculture to control weeds in various crops, highlighting their significance in agrochemical research (Weisshaar & Böger, 1989).
Antitumor Activity Research
- Antitumor Evaluation : Compounds with similar pyrazolo[3,4-d]pyrimidine structure have been synthesized and evaluated for their antitumor activities, especially against human breast adenocarcinoma cell lines. This indicates potential applications in cancer research and therapy (El-Morsy et al., 2017).
Synthesis of Novel Compounds
- New Chemical Syntheses : Research has also focused on synthesizing novel compounds using pyrazolo[3,4-d]pyrimidine derivatives, which can include pyrazolo[1,5-a]pyrimidines, pyridazines, and other complex structures. These have potential applications in the development of new chemicals and materials (Deeb et al., 2009).
Molecular Conformation Studies
- Hydrogen Bonding and Molecular Conformations : Studies on molecules with a similar structure have been conducted to understand different molecular conformations and hydrogen bonding. This is crucial in the field of crystallography and molecular chemistry (Narayana et al., 2016).
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O2S/c1-15(2)24-22-13-27-32(21-10-9-16(3)17(4)11-21)25(22)26(31-30-24)35-14-23(34)29-20-8-6-7-19(12-20)28-18(5)33/h6-13,15H,14H2,1-5H3,(H,28,33)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRVBVKLYWNNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)NC4=CC=CC(=C4)NC(=O)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484873.png)

![Methyl 3-[7-(4-chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate](/img/structure/B2484875.png)
![3-Methyl-5-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2484876.png)

![N-(1-Cyanocyclopropyl)-6-methoxyimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B2484881.png)
![7-benzyl-1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2484882.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2484883.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B2484884.png)
![1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2484885.png)


![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(butan-2-yl)acetamide](/img/structure/B2484890.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2484891.png)